molecular formula C8H9F2NO B13131384 3-(Difluoromethyl)-2-methoxy-6-methylpyridine

3-(Difluoromethyl)-2-methoxy-6-methylpyridine

Cat. No.: B13131384
M. Wt: 173.16 g/mol
InChI Key: VGUZKKUOLHEYBT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methoxy-6-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methoxy-6-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts such as copper or palladium .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methoxy-6-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-2-methoxy-6-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and fluorinated organic molecules such as:

Uniqueness

3-(Difluoromethyl)-2-methoxy-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethyl)-2-methoxy-6-methylpyridine

InChI

InChI=1S/C8H9F2NO/c1-5-3-4-6(7(9)10)8(11-5)12-2/h3-4,7H,1-2H3

InChI Key

VGUZKKUOLHEYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)F)OC

Origin of Product

United States

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